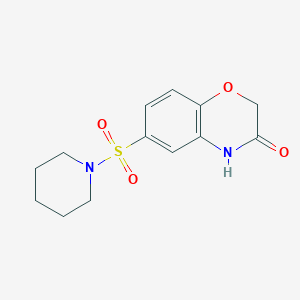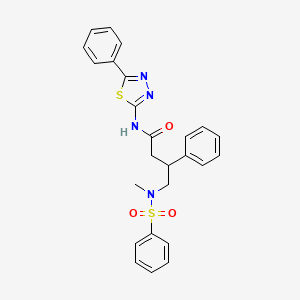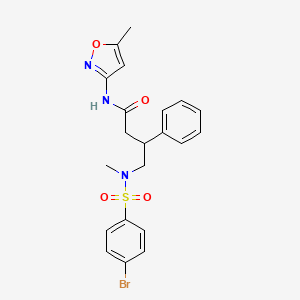
4-(4-BROMOBENZENESULFONAMIDO)-3-PHENYLBUTANOIC ACID
Overview
Description
4-(4-BROMOBENZENESULFONAMIDO)-3-PHENYLBUTANOIC ACID is an organic compound with the molecular formula C₁₆H₁₆BrNO₄S This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a phenylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZENESULFONAMIDO)-3-PHENYLBUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenylsulfonyl intermediate: This step involves the sulfonylation of 4-bromophenylamine with a sulfonyl chloride reagent under basic conditions.
Coupling with phenylbutanoic acid: The intermediate is then coupled with 3-phenylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZENESULFONAMIDO)-3-PHENYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
4-(4-BROMOBENZENESULFONAMIDO)-3-PHENYLBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZENESULFONAMIDO)-3-PHENYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylbutanoic acid
- 4-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylbutanoic acid
- 4-{[(4-methylphenyl)sulfonyl]amino}-3-phenylbutanoic acid
Uniqueness
4-(4-BROMOBENZENESULFONAMIDO)-3-PHENYLBUTANOIC ACID is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c17-14-6-8-15(9-7-14)23(21,22)18-11-13(10-16(19)20)12-4-2-1-3-5-12/h1-9,13,18H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUOCDIQZRGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B4303582.png)
![N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE](/img/structure/B4303586.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide](/img/structure/B4303598.png)
![1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL](/img/structure/B4303607.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)

![2-[(E)-1-DIBENZO[B,D]FURAN-2-YLMETHYLIDENE]-3-QUINUCLIDINONE](/img/structure/B4303631.png)
![4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE](/img/structure/B4303639.png)
![7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B4303650.png)
![3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4303654.png)

amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303665.png)

